3-(4-Methyl-piperazin-1-ylmethyl)-benzoic acid hydrochloride
Overview
Description
3-(4-Methyl-piperazin-1-ylmethyl)-benzoic acid hydrochloride is a chemical compound that features a benzoic acid moiety linked to a piperazine ring substituted with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methyl-piperazin-1-ylmethyl)-benzoic acid hydrochloride typically involves the following steps:
Formation of the Piperazine Derivative: The synthesis begins with the preparation of 4-methyl-piperazine. This can be achieved by reacting piperazine with methyl iodide under basic conditions.
Attachment to Benzoic Acid: The 4-methyl-piperazine is then reacted with a benzoic acid derivative, such as benzyl chloride, under nucleophilic substitution conditions to form the desired product.
Hydrochloride Salt Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale synthesis using similar reaction conditions but optimized for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methyl-piperazin-1-ylmethyl)-benzoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The piperazine ring can be oxidized using strong oxidizing agents.
Reduction: The benzoic acid moiety can be reduced to benzyl alcohol under reducing conditions.
Substitution: The methyl group on the piperazine ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of benzyl alcohol derivatives.
Substitution: Formation of N-substituted piperazine derivatives.
Scientific Research Applications
3-(4-Methyl-piperazin-1-ylmethyl)-benzoic acid hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: It serves as a ligand in the study of receptor-ligand interactions.
Industrial Chemistry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-Methyl-piperazin-1-ylmethyl)-benzoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can mimic the structure of natural ligands, allowing it to bind to these targets and modulate their activity. This can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-piperazine: A simpler derivative with similar structural features.
Benzoic Acid Derivatives: Compounds with different substituents on the benzoic acid moiety.
N-Substituted Piperazines: Compounds with various substituents on the piperazine ring.
Uniqueness
3-(4-Methyl-piperazin-1-ylmethyl)-benzoic acid hydrochloride is unique due to the specific combination of the benzoic acid and piperazine moieties, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in medicinal chemistry and pharmaceutical research.
Properties
IUPAC Name |
3-[(4-methylpiperazin-1-yl)methyl]benzoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2.ClH/c1-14-5-7-15(8-6-14)10-11-3-2-4-12(9-11)13(16)17;/h2-4,9H,5-8,10H2,1H3,(H,16,17);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBLOIZNQHFOAHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC(=CC=C2)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60662860 | |
Record name | 3-[(4-Methylpiperazin-1-yl)methyl]benzoic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60662860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1181458-11-6, 934020-51-6 | |
Record name | Benzoic acid, 3-[(4-methyl-1-piperazinyl)methyl]-, hydrochloride (1:2) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1181458-11-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[(4-Methylpiperazin-1-yl)methyl]benzoic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60662860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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